molecular formula C19H18FN3O2 B6945345 N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide

N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide

Cat. No.: B6945345
M. Wt: 339.4 g/mol
InChI Key: FYGRJNPMEYLHBM-UHFFFAOYSA-N
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Description

N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a fluoro group and a phenyl ring, making it a unique and potentially valuable molecule for various applications.

Properties

IUPAC Name

N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-13-6-9-15-16(11-13)23-18(22-15)12-4-7-14(8-5-12)21-19(24)17-3-1-2-10-25-17/h4-9,11,17H,1-3,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGRJNPMEYLHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Phenyl Ring: The phenyl ring can be introduced through a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.

    Formation of the Oxane-2-carboxamide Moiety: The final step involves the formation of the oxane-2-carboxamide moiety through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity towards these targets. The benzimidazole core is known to interact with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide
  • N-[4-(5-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide
  • N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide

Uniqueness

N-[4-(6-fluoro-1H-benzimidazol-2-yl)phenyl]oxane-2-carboxamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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